Hpph

Pharmacokinetics Photosensitivity Clinical Safety

Deep-seated tumor PDT models require photosensitizers with adequate tissue penetration and manageable phototoxicity. HPPH addresses these limitations. - **665 nm absorption** enables deeper tissue treatment than 630 nm agents. - **84.2 mL/hr plasma clearance** (vs. Photofrin's 25.8 mL/hr) reduces skin photosensitivity duration. - **>10x higher in vivo potency** supports lower dosing (0.3 mg/kg clinical). Ideal for esophageal, brain, and head & neck cancer PDT protocols.

Molecular Formula C39H48N4O4
Molecular Weight 636.8 g/mol
Cat. No. B10779197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHpph
Molecular FormulaC39H48N4O4
Molecular Weight636.8 g/mol
Structural Identifiers
SMILESCCCCCCOC(C)C1=C(C2=NC1=CC3=NC(=CC4=C(C5=C(CC(=C6C(C(C(=C2)N6)C)CCC(=O)O)C5=N4)O)C)C(=C3C)CC)C
InChIInChI=1S/C39H48N4O4/c1-8-10-11-12-15-47-24(7)36-22(5)30-17-29-21(4)26(13-14-35(45)46)38(42-29)27-16-34(44)37-23(6)31(43-39(27)37)18-32-25(9-2)20(3)28(40-32)19-33(36)41-30/h17-19,21,24,26,42,44H,8-16H2,1-7H3,(H,45,46)
InChIKeyPUUBADHCONCMPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPPH: Second-Generation PDT Photosensitizer


HPPH (2-[1-hexyloxyethyl]-2-devinyl pyropheophorbide-a), also known as Photochlor, is a second-generation, chlorin-based photosensitizer employed in photodynamic therapy (PDT) for the treatment of malignant lesions [1]. Derived from chlorophyll-a, HPPH exhibits a characteristic near-infrared absorption peak at 665 nm, enabling deeper tissue light penetration compared to first-generation porphyrin-based photosensitizers [2]. The compound selectively accumulates in the cytoplasm of cancerous and pre-cancerous cells, and upon illumination, generates reactive oxygen species (ROS) leading to targeted tumor necrosis [3].

1
PDT mechanism & efficacy studies — chlorin-based photosensitizer with 665 nm near-infrared activation for deep-tissue illumination models.
2
Rapid systemic clearance profile — supports photosensitivity endpoint research and repeat-dosing protocol design in preclinical models.
3
Preclinical solid tumor models — validated in esophageal, glioma, and other xenograft systems; suitable for targeted conjugate synthesis.

Why Substituting HPPH with First-Gen Agents Fails


HPPH cannot be simply substituted with first-generation photosensitizers like Photofrin (porfimer sodium) due to well-documented, quantifiable differences in pharmacokinetic clearance, absorption wavelength, and phototoxicity profiles. Clinical studies demonstrate that Photofrin exhibits a markedly slower plasma clearance (25.8 mL/hr) compared to HPPH (84.2 mL/hr), contributing to its prolonged and sometimes severe cutaneous phototoxicity [1]. Conversely, HPPH's rapid clearance correlates with only mild, rapidly declining skin photosensitivity at clinically effective antitumor doses [2]. Furthermore, HPPH's longer activation wavelength (665 nm) provides superior tissue penetration for treating deeper-seated lesions compared to Photofrin's 630 nm peak [3]. These pharmacologic and photophysical differences directly impact patient safety, treatment scheduling, and therapeutic range, making generic substitution a suboptimal clinical choice.

Target: HPPH Rapid plasma clearance; mild, transient skin photosensitivity in models.
Photofrin (porfimer sodium) Slow clearance; prolonged and potentially severe cutaneous phototoxicity reported.
Target: HPPH 665 nm activation for deeper tissue light penetration in solid tumor models.
Photofrin (porfimer sodium) 630 nm activation; more limited light penetration for deeper-seated lesions.
Target: HPPH Higher in vivo potency on mg/kg basis in xenograft models; lower required dose.
Photofrin (porfimer sodium) Lower potency; requires higher doses to achieve similar tumor growth inhibition.

HPPH vs Photofrin: Head-to-Head Comparison


Plasma Clearance & Reduced Phototoxicity

Clinical pharmacokinetic modeling reveals that HPPH has a plasma clearance of 84.2 mL/hour, which is 3.26-fold higher than the 25.8 mL/hour clearance of Photofrin in standardized (70 kg, 1.818 m²) human subjects [1]. This substantially faster systemic elimination correlates directly with the observed clinical difference in skin phototoxicity. While Photofrin is known for prolonged and sometimes severe cutaneous phototoxicity, a Phase 1/2 clinical study of 48 patients found that HPPH caused only mild skin photosensitivity (limited to erythema without edema) that declined rapidly. Specifically, 79% of subjects had a less severe reaction after a 2-day sensitizer-light interval compared to day 1, and 90% had a reduced response after 3 days [2].

Plasma clearance
Head-to-head
HPPH84.2 mL/h
Photofrin25.8 mL/h
3.26-fold faster (human subjects)
Supports photosensitivity endpoint interpretation; faster clearance linked to mild, declining skin response.
Phase 1/2, n=48; 79% lower reaction after 2-day interval.
Pharmacokinetics Photosensitivity Clinical Safety

In Vivo Tumor Growth Inhibition Potency

In a xenograft mouse model of human esophageal squamous cell carcinoma (Eca109), the tumor growth inhibition achieved with HPPH-mediated PDT at doses of 0.6 mg/kg and 1.0 mg/kg was statistically similar to that achieved with Photofrin-mediated PDT at a dose of 10 mg/kg [1]. This indicates that HPPH is approximately 10- to 16.7-fold more potent on a mg/kg basis in this preclinical model. Furthermore, at doses that achieved equivalent tumor growth inhibition, HPPH demonstrated lower systemic toxicity than Photofrin [1].

In vivo potency
Head-to-head
10–16.7× higher potency
HPPH 0.6–1.0 mg/kg vs Photofrin 10 mg/kg in Eca109 xenograft model; equivalent tumor growth inhibition.
Supports tumor growth inhibition endpoint review; lower dose required in model.
Esophageal squamous cell carcinoma mouse model.
In Vivo Efficacy Esophageal Cancer Xenograft Model

Deeper Tissue Penetration Advantage

HPPH exhibits a maximal absorption peak at 665 nm, which is 35 nm longer (red-shifted) than the 630 nm peak of Photofrin [1]. This spectral difference is clinically significant because light penetration into biological tissue increases with wavelength within the therapeutic window (600-800 nm), due to reduced scattering and absorption by endogenous chromophores like hemoglobin and melanin. The longer activation wavelength of HPPH enables more effective treatment of deeper-seated and larger tumors compared to Photofrin.

Activation wavelength
Head-to-head
HPPH665 nm
Photofrin630 nm
35 nm red-shift; supports deeper tissue penetration models.
Enables illumination of deeper-seated lesions in preclinical solid tumor setups.
Spectrophotometric analysis.
Photophysics Tissue Penetration Absorption Spectrum

Tumor Selectivity & Optimal Treatment Window

Preclinical studies in a mouse G422 glioma model quantified the temporal biodistribution of HPPH in tumor versus normal brain and skin tissues using fluorescence imaging. The optimal contrast between high tumor accumulation and low normal tissue retention was observed at 12-24 hours post-injection, with an optimal dose of 0.3 mg/kg providing superior tumor-to-normal tissue fluorescence ratios compared to 0.15 mg/kg [1]. This defined window of 12-24 hours post-administration at 0.3 mg/kg is identified as the ideal period for both fluorescence-guided diagnosis and photodynamic therapy, maximizing treatment selectivity.

Tumor selectivity window
Context-dependent
12–24 h post-injection 0.3 mg/kg dose
Optimal tumor-to-normal tissue contrast in G422 glioma mouse model (fluorescence imaging).
Defines imaging/therapy window for maximizing tumor selectivity in neuro-oncology models.
Cross-study; model-dependent reproducibility recommended.
Biodistribution Glioma Fluorescence Imaging

HPPH Research & Industrial Applications


PDT for Deep-Seated Solid Tumors

Given HPPH's 665 nm activation wavelength (enabling deeper tissue penetration [1]) and its >10-fold higher in vivo potency compared to Photofrin [2], this compound is particularly well-suited for clinical programs targeting deep-seated malignancies. Preclinical and clinical studies support its use in esophageal [2] and brain [3] cancers, where light delivery to the tumor bed is a primary challenge. The defined diagnostic and therapeutic window (12-24 h post-injection at 0.3 mg/kg) offers a clear protocol for maximizing tumor selectivity [3].

Low-Phototoxicity PDT Regimen Development

For researchers developing new PDT treatment protocols, HPPH's pharmacokinetic profile offers a significant safety advantage. Its 3.26-fold faster plasma clearance compared to Photofrin directly translates to mild and rapidly declining skin photosensitivity, as validated in 48 patients [REFS-4, REFS-5]. This makes HPPH an ideal lead compound for developing outpatient PDT protocols or for use in anatomical locations where light exposure is difficult to control, such as head and neck cancers, reducing the need for prolonged light avoidance.

Synthesis of Targeted Photosensitizer Conjugates

The chemical structure of HPPH serves as a robust platform for conjugation with tumor-targeting moieties. Studies have demonstrated that conjugating HPPH to a cRGD peptide (HPPH-cRGD) enhances tumor imaging and PDT efficacy in αvβ3 integrin-overexpressing tumors while reducing off-target effects in αvβ3-negative cells [6]. This positions HPPH as a versatile core scaffold for medicinal chemistry programs aiming to develop third-generation, targeted photosensitizers with improved specificity and efficacy.

Application
Selection Property
Validation Focus
Deep-seated solid tumor PDT models
665 nm activation wavelength; rapid plasma clearance
In vivo potency & depth of necrosis endpoint review
Low-phototoxicity protocol research
Rapid systemic clearance (84.2 mL/h) associated with mild skin photosensitivity
Skin photosensitivity endpoint monitoring in preclinical models
Targeted photosensitizer conjugate synthesis
Chlorin scaffold with modifiable side chains; established cRGD conjugation
Tumor-targeting selectivity assay and integrin-binding studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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